molecular formula C12H13ClN2O B14344964 5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine CAS No. 92748-94-2

5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine

Cat. No.: B14344964
CAS No.: 92748-94-2
M. Wt: 236.70 g/mol
InChI Key: QVBSOUJOOBUOEA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,3,4-oxadiazepine ring, which is a seven-membered ring containing nitrogen and oxygen atoms. The presence of the 4-chlorophenyl group and the dimethyl substitutions further enhance its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with acetone in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization with the aid of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine is unique due to its specific ring structure and substitutions, which confer distinct chemical properties and reactivity

Properties

CAS No.

92748-94-2

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-2,6-dimethyl-6,7-dihydro-1,3,4-oxadiazepine

InChI

InChI=1S/C12H13ClN2O/c1-8-7-16-9(2)14-15-12(8)10-3-5-11(13)6-4-10/h3-6,8H,7H2,1-2H3

InChI Key

QVBSOUJOOBUOEA-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=NN=C1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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